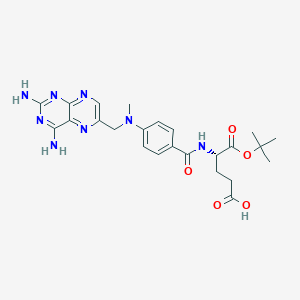![molecular formula C17H18FN7O7 B11929107 (E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid](/img/structure/B11929107.png)
(E,4S)-4-[[5-[2-[2,6-bis(azanyl)-4-oxidanylidene-1H-pyrimidin-5-yl]ethanoylamino]-3-fluoranyl-pyridin-2-yl]carbonylamino]pent-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TH9619 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme involved in one-carbon metabolism. This compound has shown significant potential in cancer research due to its ability to selectively target and kill cancer cells by inducing apoptosis through the inhibition of MTHFD2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TH9619 involves multiple steps, starting with the preparation of the core diaminopyrimidine structure. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of TH9619 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
TH9619 undergoes various chemical reactions, including:
Oxidation: TH9619 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: TH9619 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of TH9619, which can have different biological activities and properties .
科学研究应用
TH9619 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of methylenetetrahydrofolate dehydrogenase 2 and its role in one-carbon metabolism.
Biology: Employed in cell biology studies to investigate the effects of methylenetetrahydrofolate dehydrogenase 2 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively kill cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting methylenetetrahydrofolate dehydrogenase 2
作用机制
TH9619 exerts its effects by inhibiting methylenetetrahydrofolate dehydrogenase 2, leading to the accumulation of 10-formyl-tetrahydrofolate, which we term a ‘folate trap’. This results in thymidylate depletion and death of methylenetetrahydrofolate dehydrogenase 2-expressing cancer cells. The compound targets nuclear methylenetetrahydrofolate dehydrogenase 2 but does not inhibit mitochondrial methylenetetrahydrofolate dehydrogenase 2, allowing formate overflow from mitochondria to continue .
相似化合物的比较
Similar Compounds
TH7299: Another diaminopyrimidine-based inhibitor with an IC50 value of 254 nanomolar against methylenetetrahydrofolate dehydrogenase 2.
Uniqueness
TH9619 is unique due to its high potency (IC50 value of 47 nanomolar) and its ability to selectively target nuclear methylenetetrahydrofolate dehydrogenase 2, leading to a cancer-specific folate trap. This selective inhibition makes it a promising candidate for cancer therapy .
属性
分子式 |
C17H18FN7O7 |
|---|---|
分子量 |
451.4 g/mol |
IUPAC 名称 |
(2S)-2-[[5-[[2-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]-3-fluoropyridine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H18FN7O7/c18-8-3-6(22-10(26)4-7-13(19)24-17(20)25-14(7)29)5-21-12(8)15(30)23-9(16(31)32)1-2-11(27)28/h3,5,9H,1-2,4H2,(H,22,26)(H,23,30)(H,27,28)(H,31,32)(H5,19,20,24,25,29)/t9-/m0/s1 |
InChI 键 |
ALGPVOJFIGPPPX-VIFPVBQESA-N |
手性 SMILES |
C1=C(C=NC(=C1F)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |
规范 SMILES |
C1=C(C=NC(=C1F)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CC2=C(N=C(NC2=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)




![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

